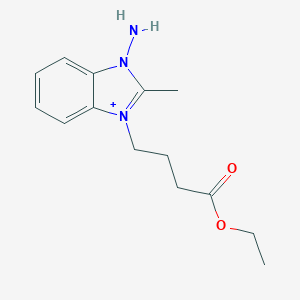![molecular formula C24H36N2O5S2 B280650 N-(2-hydroxyethyl)-2,3,5,6-tetramethyl-N-(2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B280650.png)
N-(2-hydroxyethyl)-2,3,5,6-tetramethyl-N-(2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxyethyl)-2,3,5,6-tetramethyl-N-(2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide, commonly known as HET0016, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HET0016 is a selective inhibitor of the enzyme 20-HETE, which is involved in the regulation of blood pressure, angiogenesis, and inflammation.
Wirkmechanismus
HET0016 selectively inhibits the enzyme 20-HETE, which is involved in the regulation of blood pressure, angiogenesis, and inflammation. 20-HETE is a metabolite of arachidonic acid and is synthesized by the cytochrome P450 enzyme CYP4A. 20-HETE has been shown to increase vascular tone and promote angiogenesis and inflammation. By inhibiting 20-HETE, HET0016 can reduce blood pressure, inhibit angiogenesis, and reduce inflammation.
Biochemical and Physiological Effects:
HET0016 has been shown to have various biochemical and physiological effects. In animal models of hypertension, HET0016 has been shown to reduce blood pressure. In animal models of stroke, HET0016 has been shown to reduce infarct size and improve neurological function. In animal models of cancer, HET0016 has been shown to inhibit tumor growth and metastasis. HET0016 has also been shown to inhibit angiogenesis and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
HET0016 has several advantages for lab experiments. It is a selective inhibitor of 20-HETE and does not affect other cytochrome P450 enzymes. HET0016 has been shown to have high potency and high selectivity for 20-HETE. However, HET0016 has some limitations for lab experiments. It has poor solubility in water and requires organic solvents for administration. HET0016 also has a short half-life in vivo, which requires frequent dosing.
Zukünftige Richtungen
There are several future directions for the study of HET0016. One area of research is the development of more potent and selective inhibitors of 20-HETE. Another area of research is the study of the role of 20-HETE in various diseases, including hypertension, stroke, and cancer. The development of HET0016 analogs with improved pharmacokinetic properties is also an area of research. Finally, the use of HET0016 in combination with other therapies for the treatment of various diseases is an area of research.
Synthesemethoden
The synthesis of HET0016 involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with N-(2-aminoethyl)-2-hydroxybenzenesulfonamide in the presence of a base. The resulting intermediate is then reacted with 2,3,5,6-tetramethylphenyl isocyanate to form the final product, HET0016. The synthesis method has been optimized to yield high purity and high yield of HET0016.
Wissenschaftliche Forschungsanwendungen
HET0016 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-angiogenic, and anti-tumor effects. HET0016 has been studied in various animal models of disease, including hypertension, stroke, cancer, and inflammation. HET0016 has also been studied in vitro in various cell lines, including endothelial cells, smooth muscle cells, and cancer cells.
Eigenschaften
Molekularformel |
C24H36N2O5S2 |
|---|---|
Molekulargewicht |
496.7 g/mol |
IUPAC-Name |
N-[2-[2-hydroxyethyl-(2,3,5,6-tetramethylphenyl)sulfonylamino]ethyl]-2,3,5,6-tetramethylbenzenesulfonamide |
InChI |
InChI=1S/C24H36N2O5S2/c1-15-13-16(2)20(6)23(19(15)5)32(28,29)25-9-10-26(11-12-27)33(30,31)24-21(7)17(3)14-18(4)22(24)8/h13-14,25,27H,9-12H2,1-8H3 |
InChI-Schlüssel |
PDTLCIQATCMVPA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCN(CCO)S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C)C)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCN(CCO)S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-(2-methoxyethyl) 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280567.png)
![3-Isopropyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280569.png)

![Bis[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280573.png)
![Bis[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280574.png)
![3-(2-Methoxyethyl) 5-[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280576.png)

![3-Methyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280578.png)


![N-[2-[[2-(3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)acetyl]amino]ethyl]-3,5-dimethoxybenzamide](/img/structure/B280582.png)

![5-(4-carboxybenzyl)-2,3-diethyl-5H-pyridazino[1,6-a]benzimidazol-10-ium](/img/structure/B280587.png)
![5-(4-carboxybenzyl)-2,3-dimethyl-5H-pyridazino[1,6-a]benzimidazol-10-ium](/img/structure/B280589.png)
